molecular formula C5H5ClOS B1357866 (5-Chlorothiophen-3-YL)methanol CAS No. 73919-87-6

(5-Chlorothiophen-3-YL)methanol

Cat. No.: B1357866
CAS No.: 73919-87-6
M. Wt: 148.61 g/mol
InChI Key: RJCDMSXITBOXRL-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-3-YL)methanol is an organic compound with the molecular formula C5H5ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-3-YL)methanol typically involves the chlorination of thiophene followed by formylation and reduction. One common method starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, yielding 5-chlorothiophene-3-carbaldehyde. Finally, the aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride, resulting in this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be further reduced to (5-Chlorothiophen-3-YL)methane using strong reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 5-Chlorothiophene-3-carboxylic acid.

    Reduction: (5-Chlorothiophen-3-YL)methane.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(5-Chlorothiophen-3-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-3-YL)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-3-YL)methanol: Similar structure but with a bromine atom instead of chlorine.

    (5-Methylthiophen-3-YL)methanol: Features a methyl group at the 5-position instead of chlorine.

    (5-Nitrothiophen-3-YL)methanol: Contains a nitro group at the 5-position.

Uniqueness

(5-Chlorothiophen-3-YL)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of chlorine can affect the compound’s stability and its interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

(5-chlorothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCDMSXITBOXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608851
Record name (5-Chlorothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73919-87-6
Record name (5-Chlorothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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